molecular formula C8H11NO3S B13665304 Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate

Cat. No.: B13665304
M. Wt: 201.25 g/mol
InChI Key: XXIUNDAHOCNYPP-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole rings.

    Industrial Applications: It is used in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-(4-imidazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(4-oxazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(4-isothiazolyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazole ring enhances its reactivity and ability to form stable complexes with metal ions, making it valuable in various applications .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C8H11NO3S/c1-2-12-8(11)3-7(10)6-4-13-5-9-6/h4-5,7,10H,2-3H2,1H3

InChI Key

XXIUNDAHOCNYPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=N1)O

Origin of Product

United States

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